Tasisulam sodium (chemical name: 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt) is a novel anticancer agent. It is classified as a small molecule acyl sulfonamide. Tasisulam sodium is primarily investigated in preclinical and clinical settings for its potential to treat various types of cancers.
Tasisulam sodium can be synthesized using a continuous Schotten–Baumann reaction. This method involves the direct formation of the final sodium salt from a sulfonamide and acid chloride, eliminating the need to isolate the free acyl sulfonamide. This continuous process offers advantages over traditional batch processing, including reduced worker exposure to potentially hazardous materials and scalability for commercial API production.
Induction of Apoptosis: Tasisulam sodium induces apoptosis in tumor cells through the intrinsic pathway, leading to the release of cytochrome c and subsequent caspase-dependent cell death.
Antiangiogenic Activity: Tasisulam sodium demonstrates antiangiogenic activity by inhibiting the formation of new blood vessels. It achieves this by blocking VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation. Notably, it does not directly inhibit growth factor receptor signaling like some other antiangiogenic agents.
In vitro studies: Tasisulam sodium has demonstrated antiproliferative activity against various human cancer cell lines, including melanoma, lung cancer, and breast cancer. These studies provide insights into its mechanism of action and potential therapeutic targets.
In vivo studies: Studies using animal models have shown that Tasisulam sodium can inhibit tumor growth and angiogenesis. These findings support its potential as an anticancer agent and provide valuable data for further clinical development.
Optimization of Dosing Regimens: Research is needed to optimize dosing strategies, potentially incorporating albumin levels to personalize treatment and mitigate toxicity risks.
Combination Therapies: Investigating Tasisulam sodium in combination with other anticancer agents, such as angiogenesis inhibitors, could potentially enhance its efficacy.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: